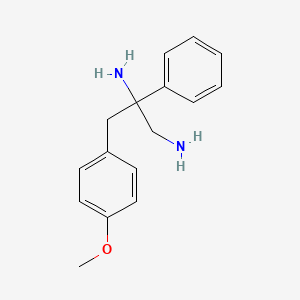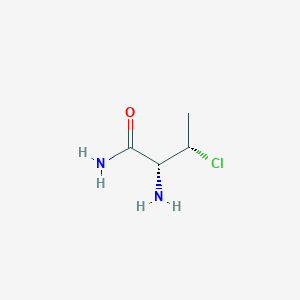![molecular formula C15H27NSi B12541406 N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine CAS No. 143379-90-2](/img/structure/B12541406.png)
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is a chemical compound known for its applications in organic synthesis. It is a derivative of amine and contains a trimethylsilyl group, which makes it a valuable reagent in various chemical reactions. The compound is used to modify polar organic compounds and is involved in stereospecific addition reactions as well as nucleophilic substitutions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine typically involves the reaction of diethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Diethylamine+Trimethylsilyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
化学反应分析
Types of Reactions
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while reduction produces secondary amines .
科学研究应用
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is widely used in scientific research due to its versatility:
Chemistry: It is used as a silylating agent to protect functional groups during synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to stabilize reactive intermediates, making it a valuable tool in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles .
相似化合物的比较
Similar Compounds
N,N-Diethyltrimethylsilylamine: Similar in structure but lacks the phenyl group.
(Diethylamino)trimethylsilane: Another silylating agent with similar applications.
Uniqueness
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is unique due to the presence of the phenyl group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .
属性
CAS 编号 |
143379-90-2 |
|---|---|
分子式 |
C15H27NSi |
分子量 |
249.47 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(4-trimethylsilylphenyl)ethanamine |
InChI |
InChI=1S/C15H27NSi/c1-6-16(7-2)13-12-14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3 |
InChI 键 |
MFASKQAXOTUFJC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC1=CC=C(C=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)

![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)

![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)


![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)

